molecular formula C8H12ClN3O B1418863 2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide CAS No. 1209931-68-9

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide

Cat. No. B1418863
M. Wt: 201.65 g/mol
InChI Key: VGFIIMADDPCLFZ-UHFFFAOYSA-N
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Description

“2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide” is a chemical compound with the molecular weight of 201.66 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13) . This indicates that the compound has a pyrazole ring, which is a five-membered ring with two nitrogen atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 201.66 .

Scientific Research Applications

Coordination Complexes and Hydrogen Bonding

  • Coordination Complex Synthesis and Antioxidant Activity : A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. These findings suggest potential applications in developing antioxidant agents (Chkirate et al., 2019).
  • Hydrogen-bonding Patterns in Substituted Acetamides : López et al. (2010) investigated the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, providing insights into the molecular interactions and potential applications in crystal engineering (López et al., 2010).

Biological Activities

  • Antibacterial and Antifungal Applications : Research by Yu et al. (2020) synthesized novel acetamides with bioactivity against bacteria and algae, indicating potential applications in antimicrobial and antifungal treatments (Yu et al., 2020).
  • Antioxidant and Antitumor Evaluation : Hamama et al. (2013) assessed the antioxidant and antitumor activities of new N-substituted-2-amino-1,3,4-thiadiazoles, highlighting the potential use of related compounds in therapeutic applications (Hamama et al., 2013).

Synthetic Applications

  • Synthesis of Novel Compounds : Dotsenko et al. (2020) described the synthesis of hybrid molecules using 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide, demonstrating its utility in creating new chemical entities (Dotsenko et al., 2020).
  • Facile Synthesis and Molecular Docking Studies : Punia et al. (2021) synthesized pyrazole-imidazole-triazole hybrids, emphasizing the ease of synthesis and potential applications in molecular docking studies (Punia et al., 2021).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-chloro-N-(2-propylpyrazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-2-5-12-7(3-4-10-12)11-8(13)6-9/h3-4H,2,5-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFIIMADDPCLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-propyl-1H-pyrazol-5-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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